

physicochemical characteristics of Cbz-4-fluoro-D-phe

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Compound of Interest

Compound Name: Cbz-4-fluoro-D-phe

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An In-depth Technical Guide on the Physicochemical Characteristics of N- α -Carbobenzyloxy-4-fluoro-D-phenylalanine (**Cbz-4-fluoro-D-phe**)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N- α -Carbobenzyloxy-4-fluoro-D-phenylalanine, commonly abbreviated as **Cbz-4-fluoro-D-phe**, is a synthetic derivative of the non-proteinogenic amino acid 4-fluoro-D-phenylalanine. This compound is of significant interest in medicinal chemistry and peptide synthesis. The incorporation of a fluorine atom into the phenyl ring can modulate the electronic properties, lipophilicity, and metabolic stability of peptides and small molecule drugs. The benzyloxycarbonyl (Cbz) group serves as a crucial amine-protecting group, which is stable under various conditions but can be selectively removed, typically by hydrogenolysis, making it a valuable tool in multi-step organic synthesis.^{[1][2]} This guide provides a detailed overview of its physicochemical properties and the experimental protocols used for their determination.

Physicochemical Characteristics

The core physicochemical properties of **Cbz-4-fluoro-D-phe** are summarized below. These characteristics are fundamental for its application in synthesis, purification, and formulation.

Property	Data	Reference(s)
CAS Number	404-32-0	[3]
Molecular Formula	C ₁₇ H ₁₆ FNO ₄	[3][4]
Molecular Weight	317.31 g/mol	[3][4]
Appearance	Expected to be a white to off-white powder or crystalline solid, similar to its precursors and related compounds.[5][6]	[5][6]
Melting Point	Specific data for Cbz-4-fluoro-D-phe is not readily available. The precursor, 4-Fluoro-D-phenylalanine, has a melting point of 213 - 215 °C with decomposition.[6]	[6]
Solubility	Expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and alcohols.[7][8] It is anticipated to have low solubility in water.[7]	[7][8]
Chemical Structure	 Chemical Structure of Cbz-4-fluoro-D-phe	

Experimental Protocols & Methodologies

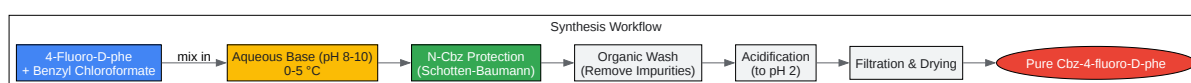
Detailed methodologies for the synthesis and characterization of **Cbz-4-fluoro-D-phe** are provided below.

Synthesis: N-Cbz Protection of 4-Fluoro-D-phenylalanine

The standard method for introducing a Cbz protecting group is via the Schotten-Baumann reaction, which involves treating the free amino acid with benzyl chloroformate under alkaline conditions.[9]

Protocol:

- **Dissolution:** Dissolve 4-fluoro-D-phenylalanine in an aqueous solution of sodium carbonate or a sodium carbonate/sodium bicarbonate buffer. The pH should be maintained between 8 and 10 to ensure the amino group is deprotonated and nucleophilic.[9][10]
- **Reaction:** Cool the solution in an ice bath (0-5 °C). Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. The reaction is typically performed in a biphasic system with an organic solvent like dioxane or THF to aid solubility.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Once the reaction is complete, wash the mixture with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl and benzyl alcohol byproduct.
- **Acidification:** Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2. This protonates the carboxylic acid, causing the Cbz-protected product to precipitate.
- **Isolation & Purification:** Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).



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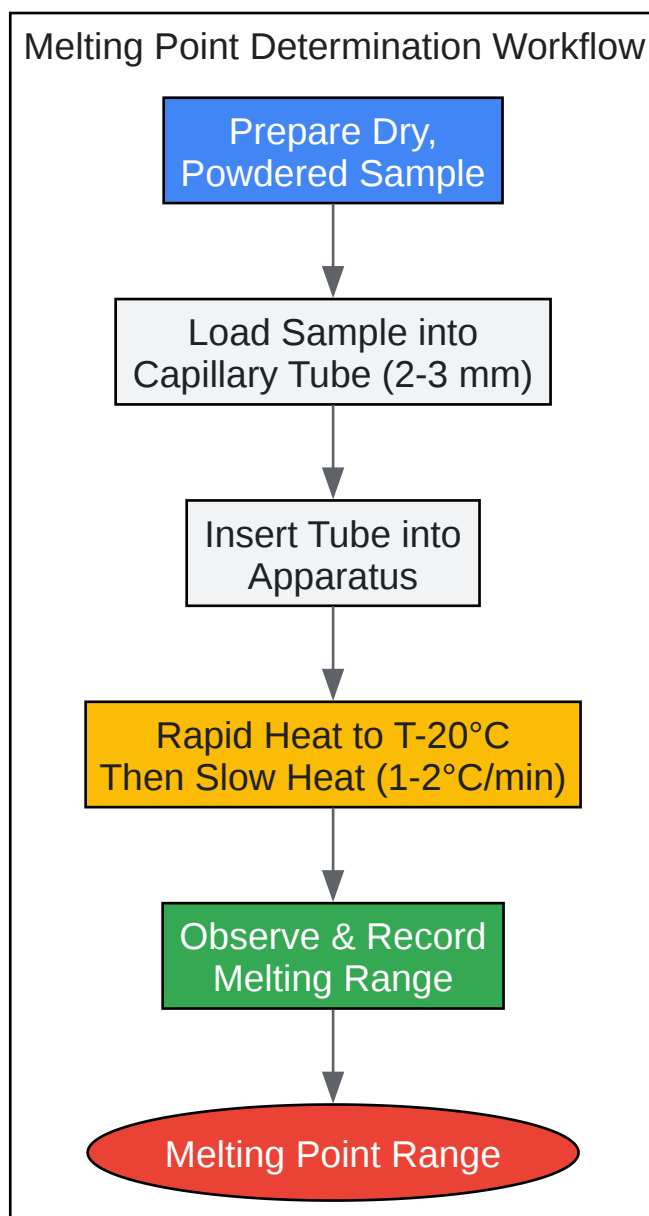
*Caption: Workflow for the synthesis of **Cbz-4-fluoro-D-phe**.*

Melting Point Determination

The melting point is a crucial indicator of purity. The capillary method using a modern digital melting point apparatus is standard.

Protocol:

- **Sample Preparation:** Ensure the crystalline sample of **Cbz-4-fluoro-D-phe** is completely dry and finely powdered.
- **Loading:** Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap gently to pack the sample into the sealed bottom, aiming for a sample height of 2-3 mm.
- **Measurement:** Place the capillary tube into the heating block of the melting point apparatus.
- **Heating:** Heat rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- **Observation:** Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.



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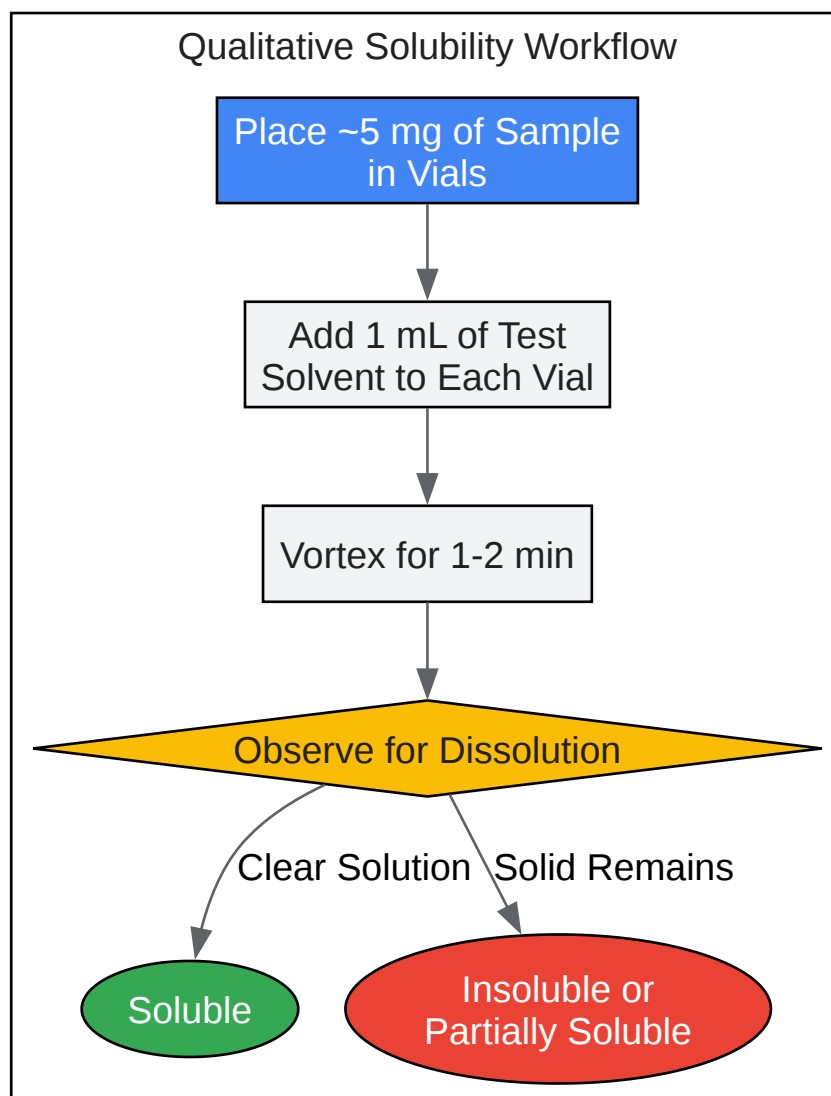
Caption: Experimental workflow for melting point determination.

Solubility Assessment

A qualitative assessment of solubility is essential for selecting appropriate solvents for reactions, purification, and analysis.

Protocol:

- Preparation: Place a small, consistent amount (e.g., ~5 mg) of **Cbz-4-fluoro-D-phe** into a series of labeled vials.
- Solvent Addition: Add a measured volume (e.g., 1 mL) of a selected solvent to each vial. Solvents should span a range of polarities (e.g., water, methanol, ethyl acetate, dichloromethane, hexane).
- Mixing: Agitate each vial vigorously (e.g., using a vortex mixer) for 1-2 minutes.
- Observation: Allow the vials to stand and observe. Classify the solubility as:
 - Soluble: The solid completely dissolves, forming a clear solution.
 - Partially Soluble: Some solid dissolves, but undissolved particles remain.
 - Insoluble: The solid does not appear to dissolve.
- Heating (Optional): Gently warm the vials containing undissolved solid to determine if solubility increases with temperature.



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Caption: Logic diagram for qualitative solubility assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules. A ^1H NMR spectrum would confirm the presence of the Cbz group, the fluorophenyl ring, and the amino acid backbone.

Protocol for Sample Preparation:

- Weighing: Accurately weigh 5-10 mg of the purified **Cbz-4-fluoro-D-phe** sample.

- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a clean vial. The choice of solvent is critical and should be based on the compound's solubility.[11]
- Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Analysis: Cap the NMR tube and place it in the NMR spectrometer. Acquire a 1H NMR spectrum, and if necessary, other spectra like ^{13}C , ^{19}F , or 2D-NMR (e.g., COSY, HSQC) for full structural assignment.[12][13]

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References

1. vectorlabs.com [vectorlabs.com]
2. alfachemic.com [alfachemic.com]
3. Cbz-4-Fluoro-D-Phenylalanine CAS#: 404-32-0 [m.chemicalbook.com]
4. peptide.com [peptide.com]
5. p-Fluorophenylalanine | $C_9H_{10}FNO_2$ | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
6. chemimpex.com [chemimpex.com]
7. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]
8. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]
9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
11. mdpi.com [mdpi.com]
12. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
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